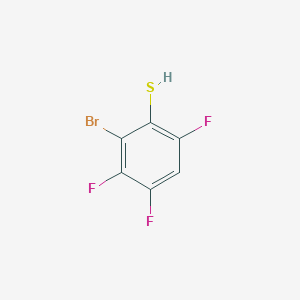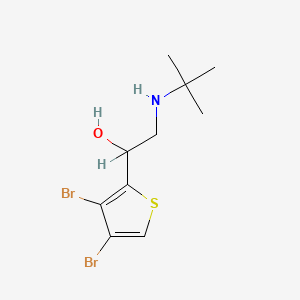
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester is a complex organic compound primarily utilized in advanced organic synthesis and research. It features a naphthalene core, functionalized with various groups making it valuable in various chemical applications due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester involves several steps:
Starting Material: : The synthesis typically begins with naphthalene derivatives.
Functional Group Introduction: : Hydroxyl and methoxy groups are introduced via electrophilic aromatic substitution reactions.
Phenylmethoxy Addition: : This functionalization is achieved through the use of phenol derivatives in etherification reactions.
Ester Formation: : The methyl ester is formed by esterification of the carboxylic acid group, typically using methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, production methods are scaled up, employing large reactors and optimized reaction conditions for high yield:
Bulk Synthesis: : Starting materials are available in bulk, and continuous flow reactors are often used.
Catalysts and Reagents: : Efficient catalysts and high-purity reagents ensure the reaction proceeds with high efficiency.
Purification: : Industrial purification may involve crystallization, distillation, and chromatography to achieve high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Undergoes oxidation at the hydroxyl and methoxy groups, forming quinones or other oxidized derivatives.
Reduction: : Reduction reactions can target the ester group to produce alcohols.
Substitution: : Electrophilic substitution reactions can further functionalize the aromatic system.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Sulfuric acid for esterification, palladium catalysts for hydrogenation.
Major Products Formed
Quinones: : From oxidation reactions.
Alcohol Derivatives: : From ester reduction.
Substituted Aromatics: : From various substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: : Serves as an intermediate in the synthesis of complex organic molecules.
Catalysis Research: : Used in the development of new catalytic systems.
Biology and Medicine
Pharmaceuticals: : Research into potential therapeutic agents due to its structural complexity and reactivity.
Biochemical Studies: : Investigated for interactions with enzymes and biological macromolecules.
Industry
Material Science: : Used in the synthesis of specialty polymers and advanced materials.
Chemical Engineering: : Studied for its properties in various chemical processes and reactions.
Wirkmechanismus
Molecular Targets and Pathways
The compound's mechanism of action involves its ability to interact with different molecular targets:
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: : May bind to biological receptors, influencing cellular pathways.
Chemical Reactivity: : Reactivity with nucleophiles and electrophiles drives its diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenecarboxylic Acid Derivatives: : Less complex but similar in structure.
2-Hydroxy-5-methoxynaphthalenecarboxylic Acid: : Lacks the phenylmethoxy group.
Methyl 4-hydroxy-5,7-dimethoxynaphthalene-2-carboxylate: : Similar but with different substitution pattern.
Highlighting Uniqueness
Structural Complexity: : The combination of hydroxyl, methoxy, and phenylmethoxy groups on the naphthalene ring is unique.
Reactivity: : Its functional groups confer a broad range of chemical reactivity, making it versatile in synthesis.
By understanding these elements, researchers and chemists can leverage the unique properties of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C21H20O6 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
methyl 4-hydroxy-5,7-dimethoxy-6-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H20O6/c1-24-17-11-14-9-15(21(23)26-3)10-16(22)18(14)20(25-2)19(17)27-12-13-7-5-4-6-8-13/h4-11,22H,12H2,1-3H3 |
InChI-Schlüssel |
VHHIWBWXESCBQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=CC(=C2C(=C1OCC3=CC=CC=C3)OC)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-](/img/structure/B15364374.png)



![2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B15364403.png)


![methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B15364420.png)

![N-([1,1'-Biphenyl]-3-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B15364442.png)
![3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one](/img/structure/B15364444.png)
![5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15364445.png)
![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)
